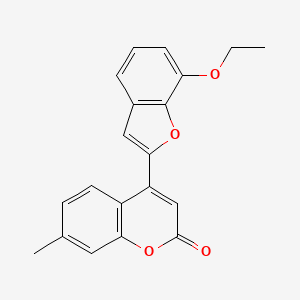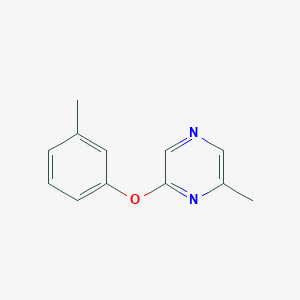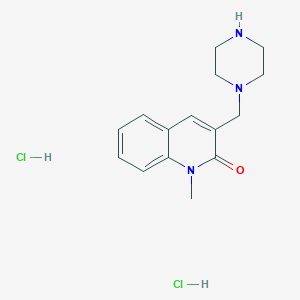
1-ethyl-3-(piperazin-1-ylmethyl)quinolin-2(1H)-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-ethyl-3-[(piperazin-1-yl)methyl]-1,2-dihydroquinolin-2-one dihydrochloride” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the sources I found. These properties would depend on the exact molecular structure of the compound and could be determined through experimental analysis .Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethyl-3-[(piperazin-1-yl)methyl]-1,2-dihydroquinolin-2-one dihydrochloride involves the reaction of 1-ethyl-3-(chloromethyl)-1,2-dihydroquinolin-2-one with piperazine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "1-ethyl-3-(chloromethyl)-1,2-dihydroquinolin-2-one", "piperazine", "hydrochloric acid" ], "Reaction": [ "1. Add piperazine to a solution of 1-ethyl-3-(chloromethyl)-1,2-dihydroquinolin-2-one in a suitable solvent.", "2. Heat the reaction mixture to reflux for several hours.", "3. Allow the reaction mixture to cool and then add hydrochloric acid to form the dihydrochloride salt.", "4. Isolate the product by filtration or precipitation and dry under vacuum." ] } | |
Numéro CAS |
1807979-72-1 |
Formule moléculaire |
C16H22ClN3O |
Poids moléculaire |
307.82 g/mol |
Nom IUPAC |
1-ethyl-3-(piperazin-1-ylmethyl)quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C16H21N3O.ClH/c1-2-19-15-6-4-3-5-13(15)11-14(16(19)20)12-18-9-7-17-8-10-18;/h3-6,11,17H,2,7-10,12H2,1H3;1H |
Clé InChI |
YMBMSXNDUSXIRU-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C=C(C1=O)CN3CCNCC3.Cl.Cl |
SMILES canonique |
CCN1C2=CC=CC=C2C=C(C1=O)CN3CCNCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4'-{[(3-fluorophenyl)methyl]sulfanyl}-1'H-spiro[cyclohexane-1,2'-quinazoline]](/img/structure/B6429461.png)
![5-chloro-N-[4-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B6429470.png)
![6-fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6429481.png)
![2-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B6429485.png)

![2-(piperazin-1-ylmethyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one dihydrochloride](/img/structure/B6429501.png)
